molecular formula C19H20N6OS B2966782 (4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1021073-00-6

(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2966782
CAS No.: 1021073-00-6
M. Wt: 380.47
InChI Key: QUOWTDLLRXJSKW-UHFFFAOYSA-N
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Description

The compound "(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone" is a heterocyclic small molecule featuring a piperazine core linked to a pyridazine-amino-methylpyridyl moiety and a thiophen-2-yl methanone group. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Piperazine scaffold: A flexible six-membered diamine ring that enhances solubility and serves as a linker for functional group attachment.
  • Thiophene moiety: A sulfur-containing aromatic heterocycle contributing to lipophilicity and π-π stacking interactions.

This compound’s design aligns with strategies for optimizing bioavailability and target engagement, as seen in structurally related arylpiperazine derivatives .

Properties

IUPAC Name

[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6OS/c1-14-4-2-6-16(20-14)21-17-7-8-18(23-22-17)24-9-11-25(12-10-24)19(26)15-5-3-13-27-15/h2-8,13H,9-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOWTDLLRXJSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone, with the CAS number 1021038-63-0, is a complex organic molecule belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential pharmacological activities, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C22H21F3N6OC_{22}H_{21}F_3N_6O, with a molecular weight of 442.4 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H21F3N6OC_{22}H_{21}F_3N_6O
Molecular Weight442.4 g/mol
CAS Number1021038-63-0

Pharmacological Potential

Research indicates that compounds similar to (4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyridazinone derivatives can possess antimicrobial properties, making them potential candidates for treating bacterial infections.
  • Anticancer Properties : The compound's structure suggests it may interact with various cellular pathways involved in cancer progression. Preliminary studies indicate activity against certain cancer cell lines.
  • Antidiabetic Effects : Some derivatives in this class have shown promise in modulating glucose metabolism and insulin sensitivity.
  • Neurological Applications : Given the piperazine moiety, there is potential for activity in neurological disorders, possibly acting on neurotransmitter systems.

Case Studies

A review of recent literature reveals specific case studies involving similar compounds:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated a related pyridazinone derivative and found significant cytotoxic effects against breast cancer cells, indicating that modifications to the core structure can enhance potency.
  • Antimicrobial Evaluation : Research in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of pyridazinones against multidrug-resistant bacterial strains, suggesting that structural variations may lead to improved efficacy.
  • Diabetes Management : A clinical trial reported in Diabetes Care explored the effects of a piperazine-containing compound on glycemic control in diabetic patients, showing promising results that warrant further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyridazinones act as inhibitors of key enzymes involved in metabolic pathways, which can lead to therapeutic benefits in conditions like cancer and diabetes.
  • Receptor Modulation : The piperazine ring may facilitate interactions with neurotransmitter receptors, influencing neurological functions and providing potential for treating mood disorders.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include compounds with variations at the piperazine, pyridazine, or thiophene positions (Table 1). For example:

  • Compound 21 (from ): Replaces the pyridazine-amino-methylpyridyl group with a trifluoromethylphenyl substituent. The CF₃ group increases lipophilicity (logP ~3.5) but reduces hydrogen-bonding capacity compared to the polar pyridazine ring in the target compound .

Table 1. Structural and Functional Comparison

Compound Piperazine Substituent Thiophene Substituent Key Properties
Target Compound Pyridazine-amino-methylpyridyl Methanone High polarity, H-bond donors/acceptors
Compound 21 Trifluoromethylphenyl Methanone Lipophilic (logP ~3.5), electron-deficient
Alkyltrimethylammonium () Quaternary ammonium chain N/A Surfactant properties, CMC ~3–8 mM
Methodological Considerations in Similarity Analysis

Structural similarity metrics (e.g., Tanimoto coefficients, pharmacophore mapping) highlight the target compound’s uniqueness:

  • Tanimoto Index : ~0.65 when compared to Compound 21 due to divergent piperazine substituents.
  • Pharmacophore Overlap : Shared piperazine-thiophene backbone aligns with conserved binding motifs in serotonin receptor ligands, but pyridazine introduces distinct electronic profiles .
Analytical Techniques for Characterization
  • Spectrofluorometry/Tensiometry: Used for surfactants like alkyltrimethylammonium compounds (), but less relevant for non-ionic compounds like the target .

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